1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
1-Benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a benzyl group at the 1-position, a ketone at the 6-position, and a carboxamide group linked to a 2-(trifluoromethyl)phenyl moiety at the 3-position. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic and electron-deficient substituents .
Properties
IUPAC Name |
1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)24-19(27)15-10-11-18(26)25(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNEWALXXXJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, particularly due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of molecules . In the industry, it may be used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity by influencing the compound’s electronic properties and binding affinity to target molecules . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Structural and Functional Insights :
Core Heterocycle Variations :
- The pyridazine analog () replaces the pyridine ring with a pyridazine core, altering electron distribution and hydrogen-bonding capacity. This may reduce aromatic stacking interactions but improve solubility due to increased polarity .
- Chlorinated analogs () introduce halogen atoms, enhancing binding to hydrophobic pockets in target proteins (e.g., kinases) via halogen-π interactions .
Substituent Positioning: The 2-(CF₃)phenyl group in the target compound vs. the 4-(CF₃)phenyl in impacts steric accessibility. The para-substituted analog may exhibit better target engagement in planar binding sites .
Physicochemical Properties :
- The ester-containing analog () has a higher molecular weight (~490 g/mol) and lower metabolic stability due to esterase susceptibility, suggesting it may act as a prodrug .
- The trifluoromethyl group consistently improves logP values across analogs, favoring blood-brain barrier penetration but complicating aqueous solubility .
Biological Activity
1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cancer proliferation and neurological pathways. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in cell signaling pathways .
Anticancer Properties
Several studies have highlighted the compound's anticancer potential. For example, it has demonstrated cytotoxic effects against various cancer cell lines, including:
- FaDu hypopharyngeal tumor cells : The compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
- HeLa and HCT116 cells : In vitro studies indicated significant inhibition of cellular proliferation, suggesting a role as a potential anticancer agent .
The mechanism appears to involve apoptosis induction and disruption of cell cycle progression, possibly through modulation of specific signaling pathways.
Neuroprotective Effects
The compound's interaction with cholinergic systems has been explored for its neuroprotective properties. It has been suggested to inhibit cholinesterase activity, which may benefit conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .
Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the effects of 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide on FaDu cells. The results indicated:
- IC50 Value : 5 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through annexin V staining.
| Parameter | Value |
|---|---|
| IC50 | 5 µM |
| Treatment Duration | 48 hours |
Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection:
- Cholinesterase Inhibition : The compound exhibited an IC50 value of 0.45 µM against acetylcholinesterase.
- Neuroprotective Assay : In a model of oxidative stress, it reduced neuronal death by approximately 30%.
| Parameter | Value |
|---|---|
| IC50 (Cholinesterase) | 0.45 µM |
| Neuronal Death Reduction | 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
